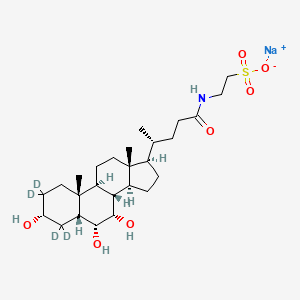
Taurohyocholate-d4 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurohyocholate-d4 (sodium) is a deuterium-labeled form of taurohyocholate sodium. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into taurohyocholate sodium allows for its use as a tracer in various biochemical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taurohyocholate-d4 (sodium) involves the deuteration of taurohyocholate sodium. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions for deuteration often involve the use of deuterium gas (D2) or deuterated solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of taurohyocholate-d4 (sodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen with deuterium. The product is then purified and tested for isotopic purity before being made available for research purposes .
Chemical Reactions Analysis
Types of Reactions
Taurohyocholate-d4 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert taurohyocholate-d4 (sodium) into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized bile acid derivatives, while reduction could produce reduced bile acids. Substitution reactions can result in a variety of substituted bile acid compounds .
Scientific Research Applications
Taurohyocholate-d4 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving bile acid metabolism and synthesis.
Biology: Employed in research on bile acid transport and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Applied in the development of new drugs and therapeutic agents targeting bile acid-related pathways
Mechanism of Action
The mechanism of action of taurohyocholate-d4 (sodium) involves its role as a bile acid. Bile acids, including taurohyocholate, act as detergents to solubilize fats for absorption in the intestines. They also play a role in signaling pathways that regulate lipid metabolism and liver function. The deuterium labeling allows for precise tracking and quantitation in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Taurocholic acid: Another bile acid with similar properties but without deuterium labeling.
Glycocholate: A bile acid conjugated with glycine instead of taurine.
Taurolithocholate: A bile acid with a different structure and function compared to taurohyocholate.
Uniqueness
Taurohyocholate-d4 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for accurate tracing and quantitation in studies, making it a valuable tool in biochemical and pharmacokinetic research .
Properties
Molecular Formula |
C26H44NNaO7S |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-;/m1./s1/i8D2,14D2; |
InChI Key |
NYXROOLWUZIWRB-KOMZIBPTSA-M |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















